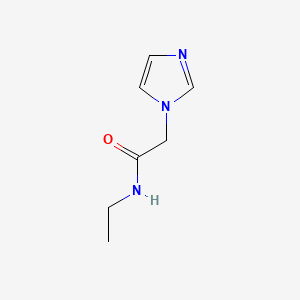

N-乙基-2-(1-咪唑基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Ethyl-2-(1-imidazolyl)acetamide is a chemical compound with the CAS Number: 1204921-90-3 . It has a molecular weight of 153.18 .

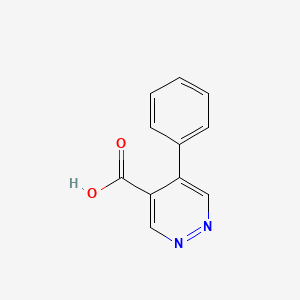

Molecular Structure Analysis

The molecular formula of N-Ethyl-2-(1-imidazolyl)acetamide is C7H11N3O . The InChI code for the compound is 1S/C7H11N3O/c1-2-9-7(11)5-10-4-3-8-6-10/h3-4,6H,2,5H2,1H3,(H,9,11) .

Physical And Chemical Properties Analysis

N-Ethyl-2-(1-imidazolyl)acetamide is a white to yellow solid . It has a molecular weight of 153.18 . The storage temperature is +4°C .

科学研究应用

Antibacterial Applications

N-Ethyl-2-(1-imidazolyl)acetamide: is part of the imidazole class of compounds, which are known for their antibacterial properties. This compound can be utilized in the synthesis of new antibacterial agents that target resistant strains of bacteria. Its mechanism involves disrupting the bacterial cell membrane or inhibiting essential enzymes within the bacterial cells .

Antifungal Treatments

Due to the imidazole ring’s efficacy against fungal infections, this compound can be applied in the development of antifungal drugs. It can serve as a precursor in creating medications that treat conditions like athlete’s foot, ringworm, and candidiasis by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .

Anticancer Research

Imidazole derivatives, including N-Ethyl-2-(1-imidazolyl)acetamide , have shown promise in anticancer research. They can be used to design novel chemotherapeutic agents that target specific cancer cell lines, potentially leading to treatments with fewer side effects compared to traditional chemotherapy .

Anti-inflammatory Agents

The compound’s structural similarity to histamine suggests potential applications in creating anti-inflammatory drugs. It could be modified to develop new classes of anti-inflammatory agents that modulate the body’s immune response, providing relief from conditions like arthritis and allergies .

Antiviral Drug Development

Research indicates that imidazole derivatives can be effective against certain virusesN-Ethyl-2-(1-imidazolyl)acetamide could be used in the synthesis of antiviral drugs that inhibit viral replication or assembly, offering a new avenue for treating viral infections .

Gastrointestinal Therapeutics

The imidazole moiety is a key component in drugs like omeprazole and pantoprazole, which are used to treat gastrointestinal disordersN-Ethyl-2-(1-imidazolyl)acetamide could be employed in creating new drugs that regulate acid secretion and treat conditions such as GERD and peptic ulcers .

Neurological Disorders

Imidazole compounds have been explored for their neuroprotective properties. This compound might be used in developing treatments for neurological disorders like Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis by protecting neurons from damage or stimulating neural regeneration .

Anesthetic Adjuncts

Given its structural features, N-Ethyl-2-(1-imidazolyl)acetamide could be investigated as an adjunct to anesthetics. It may enhance the efficacy of anesthetics or reduce the required dosage, minimizing potential side effects and improving patient outcomes during surgical procedures .

安全和危害

Safety measures for handling N-Ethyl-2-(1-imidazolyl)acetamide include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

属性

IUPAC Name |

N-ethyl-2-imidazol-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-9-7(11)5-10-4-3-8-6-10/h3-4,6H,2,5H2,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAGYUIZFKJABZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1C=CN=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-2-methyl-1-(phenylsulfonyl)-, methyl ester](/img/structure/B598174.png)